![molecular formula C16H16N2O B066430 1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one CAS No. 170229-03-5](/img/structure/B66430.png)
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one
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Description
“1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one” is a chemical compound with the molecular formula C16H14N2O . It is a member of the benzodiazepine family, which are well-known for their wide range of central nervous system-related activities .
Synthesis Analysis
The synthesis of this compound and similar benzodiazepines has been the subject of much research in the field of medicinal chemistry . A new method for the synthesis of this compound from 2-amino-5-chloro benzophenone was described under mild conditions . Most of the synthetic steps were carried out under solvent-free conditions, and the products were obtained in high yield and purity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzodiazepine core, which is a common feature in this class of compounds . The molecular weight of this compound is 250.295 Da .Chemical Reactions Analysis
Benzodiazepines, including this compound, are known for their wide range of biological activities, including antitumoral and anticonvulsive activities . They are accessible by ring enlargement of quinazoline derivatives, by ring contraction of benzoxadiazocines, and by synthesis from 2-aminobenzophenones .Mechanism of Action
properties
IUPAC Name |
1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZATPDNVWNTGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10410914 |
Source
|
Record name | AC1NQDJS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
CAS RN |
170229-03-5 |
Source
|
Record name | AC1NQDJS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10410914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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